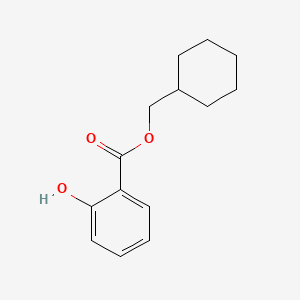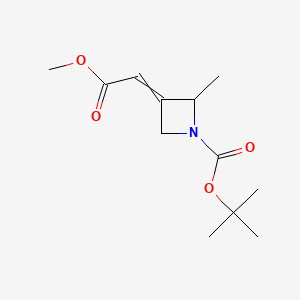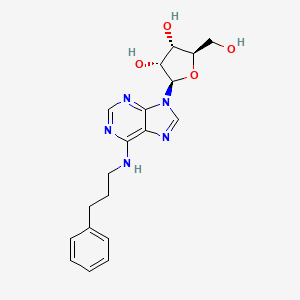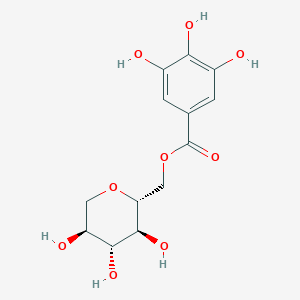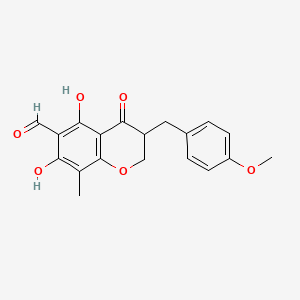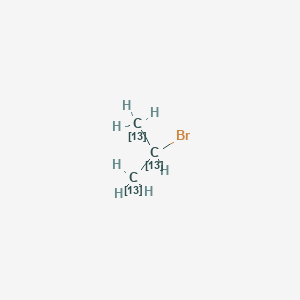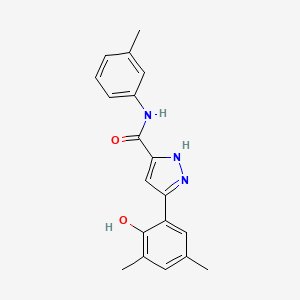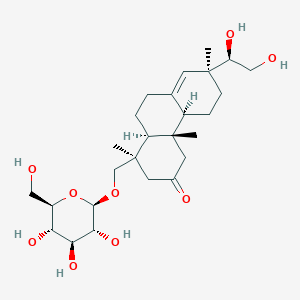![molecular formula C13H29NO4Si B14081410 4-[3-(Triethoxysilyl)propyl]morpholine CAS No. 67601-83-6](/img/structure/B14081410.png)
4-[3-(Triethoxysilyl)propyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Triethoxysilyl)propyl]morpholine: is a chemical compound with the molecular formula C13H29NO4Si and a molecular weight of 291.46 g/mol . It is a morpholine derivative where the morpholine ring is substituted with a triethoxysilylpropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Triethoxysilyl)propyl]morpholine typically involves the reaction of morpholine with 3-(triethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput .
化学反応の分析
Types of Reactions: 4-[3-(Triethoxysilyl)propyl]morpholine undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture to form silanol groups.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Electrophilic reagents, such as alkyl halides or acyl chlorides, under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and cross-linked networks.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
Chemistry: 4-[3-(Triethoxysilyl)propyl]morpholine is used as a coupling agent in the synthesis of hybrid materials, where it facilitates the bonding between organic and inorganic components. It is also employed in the modification of surfaces to introduce functional groups that enhance adhesion and compatibility .
Biology: In biological research, this compound is used to modify biomolecules and surfaces for improved biocompatibility and functionality. It is often utilized in the development of biosensors and diagnostic devices .
Medicine: In the medical field, this compound is explored for its potential in drug delivery systems and tissue engineering. Its ability to form stable bonds with various substrates makes it valuable in creating biocompatible coatings and scaffolds .
Industry: Industrially, this compound is used in the production of adhesives, sealants, and coatings. Its ability to enhance the adhesion of materials to different surfaces makes it a valuable additive in various formulations .
作用機序
The mechanism of action of 4-[3-(Triethoxysilyl)propyl]morpholine involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds provide strong adhesion and compatibility with various surfaces. The morpholine ring can also participate in chemical reactions, allowing for further functionalization and modification .
類似化合物との比較
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
Comparison: 4-[3-(Triethoxysilyl)propyl]morpholine is unique due to the presence of the morpholine ring, which imparts additional chemical reactivity and functionality compared to other similar compounds. For example, 3-(Triethoxysilyl)propylamine lacks the morpholine ring and thus has different reactivity and applications. Similarly, 3-(Triethoxysilyl)propyl isocyanate and 3-(Triethoxysilyl)propyl methacrylate have distinct functional groups that confer different properties and uses .
特性
CAS番号 |
67601-83-6 |
|---|---|
分子式 |
C13H29NO4Si |
分子量 |
291.46 g/mol |
IUPAC名 |
triethoxy(3-morpholin-4-ylpropyl)silane |
InChI |
InChI=1S/C13H29NO4Si/c1-4-16-19(17-5-2,18-6-3)13-7-8-14-9-11-15-12-10-14/h4-13H2,1-3H3 |
InChIキー |
XHSMJSNXQUKFBB-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCN1CCOCC1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


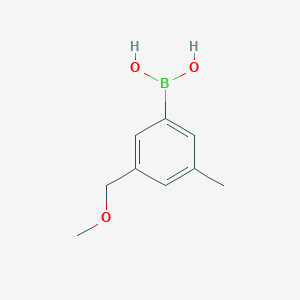
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)

![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)

